molecular formula C15H13F3N4S B2871214 3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione CAS No. 887205-87-0

3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione

Cat. No. B2871214
CAS RN: 887205-87-0
M. Wt: 338.35
InChI Key: JOJQVGCIFQVISI-UHFFFAOYSA-N
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Description

The compound “3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,4-triazole ring, a pyrrole ring, a phenyl ring, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the pyrrole ring, and the phenyl ring. The trifluoromethyl group would add a degree of electron-withdrawing character, potentially affecting the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the pyrrole ring, and the trifluoromethyl group. These groups could participate in a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Catalytic Protodeboronation

This compound has been used in the catalytic protodeboronation of pinacol boronic esters. This process is a valuable transformation in organic synthesis .

Ethynylation of Pyrrolecarbaldehydes

The compound has been involved in the ethynylation of 1-methyl-1H-pyrrole-2-carbaldehyde with acetylene in a superbasic system, leading to the synthesis of 1-(1-methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol .

Pharmacological Studies

Some derivatives of the compound have shown potential pharmacological activities. For instance, 3-[(1-Methylpyrrol-2-yl)methyl]-4-substituted 4,5-dihydro-1H-1,2,4-triazol-5-ones were found to have a slight depressive effect on the central nervous system of mice .

Anticancer Activity

New derivatives of the compound, specifically 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes have shown potential anticancer activity .

Biological Research Applications

Fluorescent proteins (FPs) have promoted widespread biological research applications. The compound, being a derivative of pyrrole, could potentially be used in the development of new FPs .

Drug Discovery

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole-containing compounds have been studied for their potential as antifungal or anticancer agents .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and evaluations of its activity in biological systems .

properties

IUPAC Name

3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4S/c1-21-7-3-6-11(21)9-13-19-20-14(23)22(13)12-5-2-4-10(8-12)15(16,17)18/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJQVGCIFQVISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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